![molecular formula C10H6ClF3O B3182817 3-(2-Trifluoromethyl-phenyl)-acryloyl chloride CAS No. 209619-25-0](/img/structure/B3182817.png)
3-(2-Trifluoromethyl-phenyl)-acryloyl chloride
Overview
Description
3-(2-Trifluoromethyl-phenyl)-acryloyl chloride (3-TFPAC) is a fluorinated monomer that is used as a building block in the synthesis of several polymeric materials. It is a versatile and useful starting material for the development of a variety of polymers and copolymers systems. The unique combination of the trifluoromethyl group with the phenyl ring makes 3-TFPAC an attractive building block for the synthesis of polymers with improved properties and applications.
Scientific Research Applications
Synthesis of Pyridinone Derivatives
3-(2-Trifluoromethyl-phenyl)-acryloyl chloride has been used in the synthesis of pyridinone derivatives. For instance, Ali and Winzenberg (2005) reported its use in the preparation of 1-[(3-trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-pyridinones. These compounds were obtained by reacting N-[(3-trifluoromethyl)phenyl]-substituted enaminones with acryloyl chloride derivatives (Ali & Winzenberg, 2005).
Antioxidant Application in Rubber Compounds
In the field of polymer chemistry, this compound has been used to prepare acrylamides which act as antioxidants for rubber compounds. Lawandy et al. (1996) demonstrated that the reaction of acryloyl chloride with various amines resulted in acrylamides that significantly enhanced the mechanical and swelling properties of NBR rubber mixes (Lawandy, Younan, & Shehata, 1996).
Development of Functionalized Polymers
Buruianǎ, Buruiană, and Hahui (2007) explored the use of this compound in synthesizing poly(N-acryloyl chloride) derivatives. These derivatives were functionalized with amino acid, carboxyl groups, and pyrene, offering potential applications in fluorescence-based sensing technologies (Buruianǎ, Buruiană, & Hahui, 2007).
Synthesis of Acid Chlorides
Movsisyan et al. (2016) developed a continuous-flow methodology for the synthesis of acryloyl chloride, highlighting its importance in the acrylate and polymer industry. This method provided a safe, selective, and high-yielding approach to producing acryloyl chloride, which is key for various industrial applications (Movsisyan, Heugebaert, Dams, & Stevens, 2016).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group often play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that compounds with a trifluoromethyl group can undergo trifluoromethylation of carbon-centered radical intermediates . This process involves the formation of electron donor–acceptor (EDA) complexes, which can undergo an intramolecular single electron transfer (SET) reaction .
Biochemical Pathways
The trifluoromethylation process can affect various biochemical pathways, particularly those involving carbon-centered radical intermediates .
Result of Action
The trifluoromethylation process can lead to significant changes at the molecular level .
properties
IUPAC Name |
(E)-3-[2-(trifluoromethyl)phenyl]prop-2-enoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O/c11-9(15)6-5-7-3-1-2-4-8(7)10(12,13)14/h1-6H/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJNWJYACGEZQJ-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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